Voglibose

Description

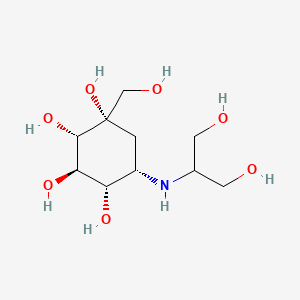

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021442, DTXSID501031239 | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.90e+02 g/L | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83480-29-9, 112653-29-9 | |

| Record name | Voglibose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voglibose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOGLIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Synthesis of Voglibose from Valiolamine

This technical guide provides a comprehensive overview of the chemical properties of this compound, a potent α-glucosidase inhibitor, and a detailed account of its synthesis from the key intermediate, valiolamine.

Chemical Properties of this compound

This compound is a synthetic compound developed for the management of postprandial hyperglycemia in individuals with diabetes mellitus.[1][2] Structurally, it is an N-substituted derivative of valiolamine.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | [4] |

| CAS Registry Number | 83480-29-9 | [5][6] |

| Molecular Formula | C₁₀H₂₁NO₇ | [3][5][6] |

| Molecular Weight | 267.28 g/mol | [3][5][6] |

| Melting Point | 162-163°C | [7][8] |

| Boiling Point | 601.9 ± 55.0 °C (Predicted) | [9][8][10] |

| Solubility | Easily soluble in water and acetic acid.[3] Soluble to 100 mM in water and to 75 mM in DMSO.[5] Soluble in DMSO at ~2 mg/mL and in PBS (pH 7.2) at ~5 mg/mL.[11] | [3][5][11] |

| pKa (Strongest Acidic) | 12.46 | [1] |

| pKa (Strongest Basic) | 7.66 | [1] |

| Optical Rotation | [α]D²⁵ +26.2° (c = 1 in water) | [7][9][8] |

| Physical Description | Colorless crystals or a white to off-white solid.[7][8][11] | [7][8][11] |

| Storage Temperature | -20°C | [5][9][11] |

Synthesis of this compound from Valiolamine

The synthesis of this compound from valiolamine is a well-established process that involves two primary steps: the oxidative deamination of valiolamine to form the intermediate valiolone, followed by the reductive amination of valiolone with 2-amino-1,3-propanediol (serinol).[3][12]

Synthesis Pathway

The overall synthetic route from valiolamine to this compound is depicted in the diagram below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]

- 4. This compound | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 83480-29-9): R&D Systems [rndsystems.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [drugfuture.com]

- 8. This compound CAS#: 83480-29-9 [m.chemicalbook.com]

- 9. 83480-29-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. wap.guidechem.com [wap.guidechem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. US6150568A - Valiolone, a method of preparing it, and its use to prepare acarbose and this compound - Google Patents [patents.google.com]

A Deep Dive into the Intestinal Alpha-Glucosidase Inhibition Mechanism of Voglibose

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Voglibose is a potent, competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. By reversibly binding to the active sites of these enzymes, this compound effectively delays the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides. This targeted action mitigates postprandial hyperglycemia, a critical factor in the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative inhibition data, detailed experimental protocols for its characterization, and visual diagrams of the key pathways and processes involved.

Core Mechanism of Action: Competitive Inhibition

The primary therapeutic action of this compound stems from its structural similarity to the natural disaccharide substrates of intestinal α-glucosidases, such as sucrase-isomaltase and maltase-glucoamylase.[1] These enzymes are essential for the final step in carbohydrate digestion, hydrolyzing disaccharides and oligosaccharides into glucose and other monosaccharides for absorption.[2]

This compound acts as a competitive inhibitor, binding reversibly to the carbohydrate-binding site of these enzymes.[3] This binding event physically obstructs the entry of dietary carbohydrates into the active site, thereby preventing their hydrolysis. The delay in carbohydrate breakdown and subsequent glucose absorption from the intestine leads to a blunted and delayed rise in post-meal blood glucose levels.[4] Notably, this compound's inhibitory activity against sucrase and maltase is significantly higher—reportedly 190 to 270 times greater—than that of acarbose, another commonly used α-glucosidase inhibitor.[4]

Quantitative Inhibition Data

The potency of this compound has been quantified against several key intestinal α-glucosidases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for these enzymes, particularly those from mammalian sources. There is, however, some variance in the reported values in the literature, which may be attributable to differences in enzyme source and assay conditions.

| Enzyme Target | Enzyme Source | Inhibitor | IC50 Value | Reference |

| Sucrase | Rat Intestine | This compound | 0.07 µM | [5] |

| (Unspecified) | This compound | 3.9 nM | [6] | |

| Maltase | Rat Intestine | This compound | 0.11 µM | [5] |

| (Unspecified) | This compound | 6.4 nM | [6] | |

| Human Caco-2 Cells | This compound | 0.07 µM | [2] | |

| Rat Intestine (in vivo) | This compound | 1.8 µM (hydrolysis) | [7] | |

| Isomaltase | Rat Intestine | This compound | 0.16 µM | [5] |

| α-Glucosidase | Human Lysosome | This compound | 5.6 µM | [5] |

| β-Glucosidase | Human | This compound | >1,000 µM | [5] |

Note: The significant selectivity of this compound for α-glucosidases over β-glucosidases (e.g., lactase) is a key feature, minimizing the risk of lactose intolerance-like side effects.[2][5]

Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Characterizing the inhibitory potential of compounds like this compound is typically achieved through an in vitro enzymatic assay. The following protocol is a synthesized representation for determining α-glucosidase inhibition using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

3.1. Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae or a rat intestinal acetone powder preparation.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

This compound (or test compound).

-

Acarbose (as a positive control).

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) as a stop solution.

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator set to 37°C.

3.2. Methodology

-

Enzyme Preparation: Prepare a working solution of α-glucosidase (e.g., 0.5 - 1.0 U/mL) in cold phosphate buffer. If using rat intestinal powder, suspend it in buffer, sonicate on ice, centrifuge (e.g., 10,000 x g for 30 min at 4°C), and use the resulting supernatant.

-

Inhibitor and Substrate Preparation:

-

Prepare a stock solution of this compound and create a series of dilutions to determine the IC50 value.

-

Prepare a stock solution of the substrate pNPG (e.g., 3-5 mM) in phosphate buffer.

-

-

Assay Procedure:

-

Add 50 µL of phosphate buffer to each well of a 96-well plate.

-

Add 10 µL of the this compound dilutions (or solvent for control wells) to the appropriate wells.

-

Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.

-

Pre-incubation: Mix and incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for an additional 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 50-100 µL of sodium carbonate solution. The hydrolysis of pNPG by the enzyme releases p-nitrophenol, which is yellow under alkaline conditions.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (Where Abs_control is the absorbance of the enzyme reaction without inhibitor and Abs_sample is the absorbance with the inhibitor).

-

The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Physiological Consequences of Inhibition

The inhibition of intestinal α-glucosidases by this compound initiates a cascade of beneficial physiological effects beyond the immediate reduction of glucose absorption.

-

Delayed Carbohydrate Absorption: The primary effect is the slowed passage of glucose from the intestinal lumen into the bloodstream, directly mitigating postprandial glycemic excursions.

-

Increased GLP-1 Secretion: By allowing undigested carbohydrates to travel further down the small intestine, this compound stimulates the L-cells of the distal gut. This leads to an increased secretion of Glucagon-Like Peptide-1 (GLP-1).[4][7] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and promotes satiety.

-

Improved Glycemic Control: The combined effect of slowed glucose absorption and enhanced incretin activity leads to improved overall glycemic control, reflected in lower HbA1c levels in patients with type 2 diabetes.[8]

Conclusion

This compound is a highly specific and potent competitive inhibitor of intestinal α-glucosidases. Its mechanism of action is well-defined, leading to a direct delay in carbohydrate absorption and a subsequent, indirect stimulation of the beneficial incretin system. The quantitative data underscore its high potency, and standardized in vitro assays provide a reliable method for evaluating its activity and discovering novel inhibitors. This targeted, localized mechanism within the gastrointestinal tract makes this compound an effective and well-tolerated agent in the therapeutic arsenal for managing type 2 diabetes.

References

- 1. Long-term therapeutic effects of this compound, a potent intestinal alpha-glucosidase inhibitor, in spontaneous diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alpha-glucosidase inhibitor this compound: Topics by Science.gov [science.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Chronic administration of this compound, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Voglibose on Gut Microbiome Composition and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voglibose, an α-glucosidase inhibitor, primarily acts within the gastrointestinal tract to delay carbohydrate absorption, thereby managing postprandial hyperglycemia.[1] Emerging evidence demonstrates that its therapeutic effects extend beyond glycemic control, significantly modulating the composition and functional output of the gut microbiome. By increasing the delivery of undigested carbohydrates to the colon, this compound fuels microbial fermentation, leading to a cascade of downstream effects including altered short-chain fatty acid (SCFA) production, enhanced glucagon-like peptide-1 (GLP-1) secretion, and improved intestinal barrier integrity.[2][3] This guide provides an in-depth technical overview of the mechanisms by which this compound interacts with the gut microbiota, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Quantitative Data on this compound-Induced Changes

This compound administration induces significant and measurable changes in microbial metabolites and host physiological markers. The following tables summarize key quantitative data from preclinical studies.

Impact on Short-Chain Fatty Acid (SCFA) Production

This compound alters the metabolic output of the gut microbiota, notably increasing the production of beneficial SCFAs. Studies in diabetic KKAy mice show a significant rise in fecal acetic and propionic acid after 8 weeks of treatment.[2][4]

Table 1: Fecal SCFA Concentrations in Diabetic KKAy Mice After 8-Week this compound Treatment

| Analyte | Diabetic Model (DM) Group (Mean ± SEM) | This compound (1 mg/kg) Group (Mean ± SEM) | p-value |

| Acetic Acid (μmol/g) | ~38 | ~58 | < 0.05 |

| Propionic Acid (μmol/g) | ~12 | ~22 | < 0.05 |

| Butyric Acid (μmol/g) | ~10 | ~15 | > 0.05 (ns) |

| Total SCFAs (μmol/g) | ~70 | ~105 | > 0.05 (ns) |

| (Data adapted from Sun et al., 2022.[2][4] Exact values are estimated from graphical representations.) |

Similarly, a two-week study in mice demonstrated that this compound significantly increases acetate and propionate concentrations in the cecum.[3]

Table 2: Cecal SCFA Concentrations in Mice After 2-Week this compound Treatment

| Analyte | Control Group (Mean ± S.E.M.) | This compound Group (Mean ± S.E.M.) | p-value |

| Acetate (μmol/g) | ~35 | ~55 | < 0.05 |

| Propionate (μmol/g) | ~10 | ~20 | < 0.05 |

| Butyrate (μmol/g) | ~10 | ~18 | < 0.05 |

| Total SCFAs (μmol/g) | ~55 | ~93 | < 0.05 |

| (Data adapted from Gion et al., 2018.[3] Exact values are estimated from graphical representations.) |

Effects on Host Metabolic and Intestinal Health Markers

The microbially-driven changes in SCFAs are associated with improved host metabolic parameters and gut barrier function. This compound treatment enhances the secretion of GLP-1 and upregulates the expression of key tight junction proteins in the ileum.[2]

Table 3: Metabolic and Gut Integrity Markers in Diabetic KKAy Mice After this compound Treatment

| Parameter | Diabetic Model (DM) Group | This compound (1 mg/kg) Group | p-value |

| Metabolic Markers | |||

| Fasting Blood Glucose (mmol/L) | ~18 | ~10 | < 0.001 |

| HbA1c (%) | ~9.5 | ~8.0 | < 0.05 |

| Active GLP-1 (pmol/L, stimulated) | ~2.5 | ~5.0 | < 0.05 |

| Gut Integrity Markers (Relative Protein Abundance) | |||

| MCT1 (SCFA Transporter) | 1.0 | ~1.8 | < 0.05 |

| SMCT1 (SCFA Transporter) | 1.0 | ~1.7 | < 0.05 |

| ZO-1 (Tight Junction) | 1.0 | ~1.5 | < 0.05 |

| Occludin (Tight Junction) | 1.0 | ~1.2 | > 0.05 (ns) |

| (Data adapted from Sun et al., 2022.[2][5] Values are mean approximations estimated from graphical representations.) |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. This section outlines the core protocols used to investigate the effects of this compound on the gut microbiome.

Animal Model and this compound Administration

A common model for these studies is the type 2 diabetic KKAy mouse.[2][6]

-

Animal Model : Male KKAy mice, 4-6 weeks old.

-

Acclimatization : Mice are acclimatized for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity).

-

Diet : Fed a high-fat diet for 4 weeks to induce a diabetic phenotype.[2]

-

Grouping : Mice are randomized into a diabetic model (DM) group and a this compound-treated (Vogli) group based on body weight and blood glucose levels.

-

Drug Administration : this compound is administered at a dose of 1 mg/kg body weight once daily via oral gavage for a period of 8 weeks. The DM group receives an equivalent volume of water.[1][2]

Gut Microbiome Composition Analysis (16S rRNA Sequencing)

This protocol outlines the steps for analyzing fecal microbiota composition.[7][8][9]

-

Sample Collection : Fecal pellets are collected from mice at baseline and specified time points, then immediately snap-frozen in liquid nitrogen and stored at -80°C.

-

DNA Extraction : Total genomic DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit or Maxwell RSC Fecal Microbiome DNA Kit) following the manufacturer's instructions, often including a bead-beating step for mechanical lysis.[10]

-

PCR Amplification : The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers such as 338F (5′-ACTCCTACGGGAGGCAGCA-3′) and 806R (5′-GGACTACHVGGGTWTCTAAT-3′).[8]

-

Library Preparation and Sequencing : Amplicons are purified, quantified, and pooled. Sequencing is performed on an Illumina MiSeq platform (2 × 300 bp paired-end).[10]

-

Data Analysis : Raw sequencing data is processed using a pipeline like QIIME 2 or DADA2.[7] This involves quality filtering, denoising, merging of paired-end reads, chimera removal, and clustering reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at 97% similarity. Taxonomic assignment is performed against a reference database like Greengenes or SILVA.

Short-Chain Fatty Acid (SCFA) Analysis (GC-MS)

This protocol details the quantification of SCFAs from cecal or fecal contents.[11][12][13]

-

Sample Preparation : A known weight of fecal or cecal content is homogenized in a solution (e.g., ethanol or PBS). A deuterated internal standard mix (e.g., d4-acetic acid, d6-propionic acid) is added for quantification.[13]

-

Deproteinization & Extraction : Proteins are precipitated using methanol or another suitable solvent. The sample is centrifuged, and the supernatant is collected.

-

Derivatization : As SCFAs are highly volatile, derivatization is required for GC-MS analysis. A common method involves acidification (e.g., with succinic acid) followed by esterification using agents like isobutyl chloroformate/isobutanol, which can be performed in an aqueous solution to prevent loss of volatile SCFAs during drying.[12][13]

-

GC-MS Analysis : The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). Separation is achieved on a suitable capillary column (e.g., DB-5ms). The MS is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.[13]

-

Quantification : SCFA concentrations are calculated based on the peak areas relative to the internal standards using external calibration curves.

Intestinal Tissue Analysis (Western Blot)

This protocol is for quantifying protein expression (e.g., tight junctions, transporters) in ileum tissue.[14][15][16]

-

Tissue Homogenization : A section of the ileum is collected and immediately frozen. The tissue is later homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on an SDS-polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[15]

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., rabbit anti-ZO-1, mouse anti-occludin, rabbit anti-MCT1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Detection : After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

Visualizing Mechanisms and Workflows

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for investigating the effects of this compound, from animal treatment to multi-omics data analysis.

Caption: Workflow for this compound-Microbiome Interaction Studies.

Proposed Signaling Pathway

This compound's inhibition of α-glucosidase initiates a series of events that link gut microbial activity to host physiological improvements, including enhanced GLP-1 secretion and reduced inflammation.

Caption: this compound-Induced Gut-Host Signaling Cascade.

Microbial Metabolism of this compound

The gut microbiota not only responds to this compound but can also directly metabolize it. This interaction suggests that the efficacy of this compound may be dependent on an individual's microbiome composition.[17][18]

Caption: Impact of Microbiota on this compound Metabolism.

Impact on Microbial Gene Function

Beyond altering community structure, this compound impacts the functional genetic profile of the microbiome. Predictive functional profiling using tools like Tax4Fun, based on 16S rRNA data, can infer changes in metabolic pathways.[19][20] For instance, studies comparing this compound with acarbose suggest that the differential production of acetate and propionate may be linked to the expression of specific microbial enzymes, such as 2-oxoisovalerate dehydrogenase and pyruvate oxidase.[3] This indicates that this compound selectively favors bacteria possessing specific carbohydrate metabolism pathways, thereby shaping the functional capacity of the entire microbial community. Further research using shotgun metagenomics is warranted to fully elucidate these functional shifts.

Conclusion and Future Directions

This compound exerts a profound influence on the gut microbiome's composition and function. By increasing the flux of carbohydrates to the colon, it promotes the growth of SCFA-producing bacteria, which in turn triggers beneficial host responses, including enhanced GLP-1 secretion, reduced intestinal inflammation, and improved gut barrier function. The gut microbiota can also directly metabolize this compound, a factor that may contribute to inter-individual variability in drug response.

For drug development professionals, these findings highlight the gut microbiome as a critical factor in the mechanism of action and efficacy of α-glucosidase inhibitors. Future research should focus on:

-

Human Clinical Trials : Correlating this compound-induced microbiome shifts with clinical outcomes in diverse patient populations.

-

Shotgun Metagenomics : Moving beyond 16S rRNA to obtain a higher-resolution view of functional and strain-level changes.

-

Metabolomics : Expanding the analysis beyond SCFAs to identify other key microbial metabolites influenced by this compound.

-

Personalized Medicine : Investigating whether a patient's baseline microbiome can predict their therapeutic response to this compound, potentially enabling personalized treatment strategies.

References

- 1. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice [mdpi.com]

- 3. Comparisons of Effects on Intestinal Short-Chain Fatty Acid Concentration after Exposure of Two Glycosidase Inhibitors in Mice [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 002468 - KKAy, KK-Ay, lethal yellow Strain Details [jax.org]

- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Gut microbiome analysis by 16S rRNA sequencing [bio-protocol.org]

- 9. Gut Microbiome 16S rRNA Gene Sequencing Analysis [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. agilent.com [agilent.com]

- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gut microbiota, tight junction protein expression, intestinal resistance, bacterial translocation and mortality following cholestasis depend on the genetic background of the host - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Tax4Fun: predicting functional profiles from metagenomic 16S rRNA data - PMC [pmc.ncbi.nlm.nih.gov]

Voglibose: A Comprehensive Technical Guide on its Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voglibose is a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine, this compound delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This technical guide provides an in-depth overview of the molecular structure and physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals in the field of drug development.

Molecular Structure

This compound, chemically known as (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, is a synthetic N-substituted derivative of valiolamine.[1][2] Its structure is characterized by a substituted cyclohexanetetrol ring, which mimics the structure of a carbohydrate substrate, allowing it to bind to the active site of α-glucosidase enzymes.

Chemical Identifiers:

-

IUPAC Name: (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol[1]

-

CAS Number: 83480-29-9[3]

-

Chemical Formula: C₁₀H₂₁NO₇[3]

-

Molecular Weight: 267.28 g/mol [3]

-

SMILES: C1--INVALID-LINK--O)O)O)O">C@@HNC(CO)CO[3]

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its formulation, delivery, and pharmacokinetic profile. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 162-165 °C | [3][6][7] |

| Boiling Point | 601.9 °C (Predicted) | [3] |

| pKa (Strongest Acidic) | 12.46 (Predicted) | |

| pKa (Strongest Basic) | 7.66 (Predicted) | |

| logP | -2.3 (Predicted) | |

| Water Solubility | 190.0 mg/mL | |

| DMSO Solubility | ≥12.95 mg/mL (with gentle warming) | [7] |

| Appearance | White to off-white crystalline powder | [6] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[1] It is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. | [8][9][10] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, affecting its absorption and distribution. A standard method for pKa determination is potentiometric titration.

Methodology:

-

Preparation of Solutions: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, typically purified water or a co-solvent system for poorly soluble compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

-

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: A known volume of the this compound solution is placed in a thermostatted vessel. The solution is then titrated with the standardized strong base (or acid), and the pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the drug is ionized.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for logP determination.

Methodology:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the drug between the two phases to reach equilibrium. The mixture is then allowed to stand for complete phase separation.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Stability-Indicating HPLC Method

To assess the stability of this compound under various stress conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed. This method can separate the intact drug from its degradation products.

Methodology:

-

Stress Conditions: this compound is subjected to forced degradation under various conditions as per ICH guidelines, including:

-

Acidic: 0.1 N HCl at 60°C

-

Alkaline: 0.1 N NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80°C

-

Photolytic: Exposure to UV light

-

-

Chromatographic System: A typical system would consist of a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water in a specific ratio (e.g., 20:80 v/v).[9][10]

-

Detection: As this compound lacks a strong UV chromophore, detection is often performed using a Refractive Index Detector (RID) or by post-column derivatization followed by fluorescence detection. A common detection wavelength for derivatized this compound is around 272 nm.[9][10]

-

Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak areas of the intact drug and any degradation products are measured to determine the extent of degradation.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its therapeutic effect by inhibiting α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thus reducing postprandial blood glucose levels. Beyond this direct enzymatic inhibition, this compound has been shown to modulate key signaling pathways involved in glucose homeostasis and cellular function.

Inhibition of Alpha-Glucosidase

Caption: this compound competitively inhibits α-glucosidase, reducing glucose absorption.

Modulation of GLP-1 Signaling

This compound has been demonstrated to increase the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose control. The delayed delivery of carbohydrates to the distal small intestine, where L-cells that secrete GLP-1 are abundant, is thought to be the primary mechanism for this effect.

Caption: this compound increases GLP-1 secretion, leading to enhanced insulin release.

Downstream Effects via PI3K/Akt and ERK Pathways

The activation of the GLP-1 receptor initiates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and function. This compound, by increasing GLP-1, can indirectly influence these pathways, contributing to its potential cardiovascular benefits.

Caption: GLP-1 receptor activation by this compound influences PI3K/Akt and ERK pathways.

Conclusion

This compound is a well-characterized α-glucosidase inhibitor with a defined molecular structure and a range of physicochemical properties that are conducive to its oral administration and localized action in the gastrointestinal tract. A thorough understanding of these properties, along with its primary mechanism of action and its influence on key signaling pathways, is essential for its effective use in the management of type 2 diabetes and for the development of future antidiabetic therapies. The experimental protocols provided in this guide offer a foundation for the quality control and further investigation of this important therapeutic agent.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

The Effect of Voglibose on GLP-1 Secretion: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Voglibose, an α-glucosidase inhibitor, is clinically utilized for the management of postprandial hyperglycemia in patients with type 2 diabetes mellitus. Beyond its primary function of delaying carbohydrate absorption, a significant body of evidence has demonstrated that this compound enhances the secretion and circulating levels of active Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with profound effects on glucose homeostasis. This document provides an in-depth technical overview of the multifaceted mechanisms through which this compound modulates GLP-1 secretion. It synthesizes quantitative data from key preclinical and clinical studies, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Primary Mechanism of Action: α-Glucosidase Inhibition

This compound competitively and reversibly inhibits α-glucosidase enzymes, such as sucrase and maltase, located in the brush border of the small intestine[1][2]. This inhibition delays the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides[2]. Consequently, the concentration of undigested carbohydrates increases in the distal part of the small intestine (ileum) and colon, where enteroendocrine L-cells, responsible for producing GLP-1, are densely populated[3]. The arrival of these nutrients in the lower gut serves as a direct stimulus for GLP-1 secretion from L-cells[1][3].

Secondary Mechanisms for Increased Active GLP-1

Recent studies have elucidated additional mechanisms that contribute to the elevated levels of active GLP-1 observed following chronic this compound administration. These secondary pathways complement the primary effect of enhanced secretion.

Decreased DPP-4 Activity

Chronic, but not acute, treatment with this compound has been shown to decrease the plasma activity of Dipeptidyl Peptidase-4 (DPP-4)[4][5]. DPP-4 is the primary enzyme responsible for the rapid degradation of active GLP-1 into its inactive form. Studies in ob/ob mice revealed that long-term this compound administration reduces plasma DPP-4 concentrations, leading to a 40-51% decrease in its enzymatic activity[4]. This reduction in GLP-1 clearance prolongs its half-life, thereby increasing the circulating pool of active GLP-1.

Increased Gut GLP-1 Content

In addition to stimulating secretion, chronic this compound treatment upregulates the GLP-1 production machinery within the gut. This is evidenced by a 1.5- to 1.6-fold increase in GLP-1 content in the lower intestine and colon of treated ob/ob mice[4]. This increase is associated with the elevated expression of the glucagon gene (Gcg), which encodes GLP-1, and Neurod1, a transcription factor involved in enteroendocrine cell differentiation and hormone expression[4][5][6].

Amelioration of Intestinal Inflammation and ER Stress

In a type 2 diabetes mouse model (KKAy mice), this compound treatment was found to improve intestinal health by mitigating inflammation and endoplasmic reticulum (ER) stress[7][8]. The study observed that this compound decreased the population of pro-inflammatory macrophages and the expression of nuclear factor kappa B (NF-κB) in the ileum[7]. Furthermore, it attenuated ER stress mediated by the IRE1α-XBP1 pathway[7][8]. A healthier intestinal environment with reduced inflammatory and cellular stress may support optimal L-cell function and, consequently, GLP-1 secretion[9]. This is also associated with an increase in beneficial short-chain fatty acids (SCFAs), such as acetic and propionic acid, which are known to stimulate L-cells[7][8].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on GLP-1 and related parameters as reported in key preclinical and clinical studies.

Table 1: Effect of this compound on Plasma GLP-1 Levels

| Study Population | Treatment Details | Duration | Outcome | Fold/Percent Increase | Citation |

|---|---|---|---|---|---|

| ob/ob Mice | 0.001% - 0.005% this compound in diet | 1 Day | Plasma Active GLP-1 | 1.6 to 3.4-fold | [4] |

| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | Plasma Active GLP-1 | 1.9 to 4.1-fold | [4] |

| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | Total Amidated GLP-1 | 1.3 to 1.5-fold | [4] |

| Healthy Volunteers | 1.0 mg this compound (single dose) | 1 Day | GLP-1 Secretion | >80% vs. control | [10] |

| Healthy Volunteers | 1.0 mg this compound (3x daily) | 7 Days | GLP-1 Secretion | >90% vs. control | [10] |

| Prediabetic db/db Mice | 0.001% this compound in diet | 3 Weeks | Plasma Active GLP-1 | 1.8-fold |[11] |

Table 2: Effect of Chronic this compound Treatment on DPP-4 Activity and Gut GLP-1 Content

| Study Population | Treatment Details | Duration | Parameter | Quantitative Change | Citation |

|---|---|---|---|---|---|

| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | Plasma DPP-4 Activity | ↓ 40% to 51% | [4] |

| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | GLP-1 Content (Lower Intestine) | ↑ 1.5 to 1.6-fold | [4] |

| ob/ob Mice | 0.001% - 0.005% this compound in diet | 3-4 Weeks | GLP-1 Content (Colon) | ↑ 1.4 to 1.6-fold | [4] |

| Prediabetic db/db Mice | 0.001% this compound in diet | 3 Weeks | Plasma DPP-4 Activity | ↓ 15% |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols from key cited studies.

Protocol: Chronic Administration in ob/ob Mice[4]

-

Animal Model: Male ob/ob mice, a model for obesity and insulin resistance.

-

Treatment Groups:

-

Control group (standard diet).

-

This compound low dose (0.001% w/w in diet).

-

This compound high dose (0.005% w/w in diet).

-

-

Duration: 3 to 4 weeks for chronic studies; 1 day for acute studies.

-

Sample Collection: Blood samples were collected from the tail vein into tubes containing a DPP-4 inhibitor to prevent ex vivo GLP-1 degradation. For tissue analysis, intestinal segments (lower intestine, colon) were harvested.

-

Biochemical Assays:

-

Active GLP-1: Measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for the active form (GLP-1 (7-36) amide).

-

Total GLP-1: Measured using an ELISA kit that detects both active and inactive forms.

-

DPP-4 Activity: Assessed using a fluorometric assay measuring the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC).

-

-

Gene Expression Analysis: Total RNA was extracted from intestinal tissue, reverse-transcribed to cDNA, and analyzed using quantitative real-time PCR (qPCR) for Gcg and Neurod1 expression.

Protocol: Administration in Diabetic KKAy Mice[7][8]

-

Animal Model: Male KKAy mice, a model for type 2 diabetes. Mice were fed a high-fat diet to induce the diabetic phenotype.

-

Treatment: this compound (1 mg/kg) administered by oral gavage once daily.

-

Duration: 8 weeks.

-

Metabolic Analysis: Oral glucose tolerance tests (OGTT) were performed. Blood was sampled at multiple time points after a glucose challenge to measure glucose, insulin, and GLP-1 levels.

-

Intestinal Analysis:

-

Histology: Ileum sections were stained with hematoxylin and eosin (H&E) for morphological assessment.

-

Immunohistochemistry/Immunofluorescence: Staining was performed to identify and quantify macrophage populations (e.g., using F4/80 as a marker) and tight junction proteins.

-

Western Blot: Protein expression levels of factors involved in ER stress (e.g., IRE1α, XBP1) and inflammation (e.g., NF-κB) were quantified in ileal tissue lysates.

-

SCFA Analysis: Fecal samples were analyzed for short-chain fatty acid content using gas chromatography-mass spectrometry (GC-MS).

-

Conclusion

The therapeutic effect of this compound on glucose metabolism extends beyond the simple delay of carbohydrate absorption. It actively mobilizes the endogenous GLP-1 system through a combination of complementary mechanisms. The primary driver is the increased delivery of carbohydrates to the distal gut, directly stimulating L-cell secretion. This effect is significantly amplified by chronic administration, which additionally reduces the degradation of active GLP-1 by inhibiting DPP-4 activity and upregulates GLP-1 synthesis at the tissue level. Furthermore, this compound's ability to improve the intestinal environment by reducing inflammation and ER stress may provide a more favorable milieu for incretin-secreting cells. This multifaceted mechanism of action makes this compound a noteworthy agent in the context of incretin-based therapies for type 2 diabetes. Future research should aim to further delineate the precise molecular links between α-glucosidase inhibition and the downstream regulation of DPP-4 and intestinal inflammation.

References

- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic administration of this compound, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mcpharmacol.com [mcpharmacol.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

The Role of Voglibose in Regulating Inflammatory Responses in the Ileum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voglibose, an α-glucosidase inhibitor primarily used for the management of type 2 diabetes, is emerging as a potent modulator of intestinal inflammatory responses, particularly within the ileum. This technical guide synthesizes current research to provide an in-depth understanding of the mechanisms through which this compound exerts its anti-inflammatory effects. By delaying carbohydrate digestion and absorption, this compound not only influences systemic metabolic control but also initiates a cascade of local effects within the gut. These include the alteration of the gut microbiota composition, an increase in the production of beneficial short-chain fatty acids (SCFAs), and the enhanced secretion of glucagon-like peptide-1 (GLP-1). This guide details the molecular pathways implicated in this compound's action, including the inhibition of the NF-κB signaling pathway and the attenuation of endoplasmic reticulum stress. We present quantitative data from key studies in tabular format, provide detailed experimental protocols for relevant assays, and illustrate the core signaling pathways using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound beyond glycemic control.

Introduction: this compound Beyond Glycemic Control

This compound is a well-established α-glucosidase inhibitor that competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine.[1][2] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia.[3][4] While its systemic effects on glucose metabolism are well-documented, recent scientific inquiry has illuminated a significant, localized impact of this compound on the gastrointestinal tract, with profound implications for intestinal inflammation.

The ileum, the final section of the small intestine, is a critical site for nutrient absorption and plays a pivotal role in immune homeostasis. It is characterized by a dense population of immune cells and is a primary location for the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Chronic inflammation of the ileum is a hallmark of inflammatory bowel disease (IBD), including Crohn's disease.[6] Emerging evidence strongly suggests that this compound, through its primary mechanism of action, initiates a series of downstream events that collectively suppress inflammatory processes in the ileum.[7][8]

This guide will explore the multifaceted role of this compound in the ileum, focusing on its influence on the gut microbiota, SCFA production, GLP-1 secretion, and the direct modulation of key inflammatory signaling pathways.

Mechanism of Action: A Multi-pronged Approach to Inflammation Regulation

This compound's anti-inflammatory effects in the ileum are not mediated by a single mechanism but rather by a confluence of interconnected events that stem from its ability to delay carbohydrate digestion.

Modulation of Gut Microbiota and Increased Short-Chain Fatty Acid (SCFA) Production

By preventing the absorption of carbohydrates in the upper small intestine, this compound increases the delivery of these undigested carbohydrates to the distal gut, including the ileum and colon.[9] This serves as a substrate for fermentation by the resident gut microbiota.[9][10] This altered metabolic environment leads to a shift in the composition of the gut microbiome. Studies have shown that this compound administration can decrease the Firmicutes to Bacteroidetes ratio, a change often associated with a healthier gut phenotype.[2][11]

The fermentation of these carbohydrates by the altered microbiota results in the increased production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[8][12] These SCFAs are not merely metabolic byproducts; they are potent signaling molecules with well-documented anti-inflammatory properties. They contribute to maintaining the integrity of the intestinal barrier, provide energy for colonocytes, and modulate the activity of immune cells.[12][13] Specifically, this compound treatment has been shown to significantly increase the fecal concentrations of beneficial SCFAs like acetic acid and propionic acid.[8]

Enhancement of Glucagon-Like Peptide-1 (GLP-1) Secretion

The delayed transit of carbohydrates to the distal ileum, rich in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[5][7] this compound has been demonstrated to significantly enhance both basal and glucose-stimulated GLP-1 secretion.[8] GLP-1 is an incretin hormone known for its role in glucose homeostasis, but it also possesses significant immunomodulatory functions.[14][15] GLP-1 receptors (GLP-1R) are expressed on various immune cells, including intraepithelial lymphocytes (IELs).[3][14] Activation of GLP-1R on these cells can suppress the production of pro-inflammatory cytokines such as IL-2, IL-17a, and TNF-α.[14] This suggests that the increased GLP-1 secretion induced by this compound contributes directly to the dampening of inflammatory responses within the ileal mucosa.

Direct Attenuation of Inflammatory Signaling Pathways in the Ileum

Beyond the indirect effects mediated by the microbiota and GLP-1, this compound has been shown to directly impact key inflammatory signaling pathways within the ileal tissue.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6][16] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[17][18] In a diabetic mouse model, this compound treatment significantly decreased the phosphorylation of the p65 subunit of NF-κB in the ileum.[7][19] This inhibition of NF-κB activation is a critical mechanism underlying this compound's anti-inflammatory effect, leading to a reduction in the expression of downstream inflammatory mediators.[20]

Endoplasmic reticulum (ER) stress is increasingly recognized as a key contributor to intestinal inflammation.[5] The unfolded protein response (UPR) is a cellular mechanism to cope with ER stress, and one of its key pathways is mediated by inositol-requiring protein 1α (IRE1α) and X-box binding protein 1 (XBP1).[21][22] Chronic activation of the IRE1α-XBP1 pathway can promote inflammation.[7][23] Studies have shown that this compound treatment can attenuate this pathway in the ileum, suggesting that the drug helps to resolve ER stress and thereby reduce a significant source of inflammation.[8]

Quantitative Data on the Effects of this compound in the Ileum

The following tables summarize the quantitative data from a key study by Fu et al. (2022), which investigated the effects of this compound in a diabetic KKAy mouse model.[19][24][25][26]

Table 1: Effect of this compound on Ileal Histological Scores

| Parameter | Diabetic Model (DM) Group (Mean ± SEM) | This compound-Treated (Vogli) Group (Mean ± SEM) | p-value |

| Microscopic Total Score | 2.5 ± 0.3 | 1.0 ± 0.2 | < 0.01 |

| Inflammation Score | 1.2 ± 0.2 | 0.4 ± 0.1 | < 0.01 |

| Crypt Damage Score | 0.8 ± 0.2 | 0.3 ± 0.1 | < 0.05 |

| Extent of Inflammation | 0.5 ± 0.1 | 0.2 ± 0.1 | < 0.05 |

Table 2: Effect of this compound on Ileal Macrophage Populations and NF-κB Activation

| Parameter | Diabetic Model (DM) Group | This compound-Treated (Vogli) Group |

| Pro-inflammatory Macrophages | Notably increased | Notably decreased |

| p-NF-κB p65 Positive Area | Significantly increased | Significantly decreased |

Table 3: Effect of this compound on GLP-1 Secretion and Fecal SCFA Levels

| Parameter | Diabetic Model (DM) Group (Mean ± SEM) | This compound-Treated (Vogli) Group (Mean ± SEM) | p-value |

| Active GLP-1 (0 min) | ~20 pg/mL | ~45 pg/mL | < 0.05 |

| Active GLP-1 (15 min) | ~40 pg/mL | ~78 pg/mL | < 0.001 |

| Fecal Acetic Acid | Lower levels | Significantly increased | |

| Fecal Propionic Acid | Lower levels | Significantly increased |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound's effects on the ileum.

Hematoxylin and Eosin (H&E) Staining of Ileal Tissue

This protocol is used to assess the general morphology and inflammatory cell infiltration in the ileum.[4][27][28]

-

Tissue Preparation:

-

Euthanize the mouse and dissect the ileum.

-

Fix the ileal tissue in 4% paraformaldehyde for 24 hours at room temperature.

-

Wash the tissue with running tap water for 30-60 minutes.

-

-

Dehydration and Embedding:

-

Dehydrate the tissue through a graded series of ethanol solutions (70%, 80%, 95%, 100%).

-

Clear the tissue in two changes of xylene for 30 minutes each.

-

Infiltrate the tissue with paraffin wax at 56°C for 2 hours.

-

Embed the tissue in a paraffin block.

-

-

Sectioning and Staining:

-

Cut 5 µm thick sections using a microtome.

-

Mount the sections on glass slides and dry at 60°C for 1-2 hours.

-

Dewax the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Stain with hematoxylin solution for 5-10 minutes.

-

Rinse with running tap water for 5-15 minutes.

-

Differentiate in 0.5% acid-alcohol for a few seconds.

-

Counterstain with eosin solution for 1-2 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the stained sections through a graded series of ethanol.

-

Clear in xylene.

-

Mount with a coverslip using a resinous mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope to assess inflammatory cell infiltration, crypt damage, and overall tissue integrity.

-

Western Blotting for Tight Junction Proteins and Signaling Molecules

This protocol is used to quantify the expression of specific proteins, such as tight junction proteins (occludin, ZO-1) and phosphorylated NF-κB p65.[29][30][31]

-

Protein Extraction:

-

Homogenize frozen ileal tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-p-NF-κB p65, rabbit anti-occludin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the image using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

Gas Chromatography (GC) for Short-Chain Fatty Acid (SCFA) Analysis

This protocol is used to measure the concentration of SCFAs in fecal samples.[8][32][33][34]

-

Sample Preparation:

-

Homogenize a known weight of frozen fecal sample (e.g., 100 mg) in distilled water.

-

Acidify the homogenate with an acid (e.g., HCl) to protonate the SCFAs.

-

-

Extraction:

-

Add an organic solvent (e.g., a mixture of N-butanol, tetrahydrofuran, and acetonitrile) to the acidified homogenate.

-

Vortex vigorously to extract the SCFAs into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer the organic supernatant to a new tube.

-

-

Gas Chromatography Analysis:

-

Inject a small volume (e.g., 1 µL) of the organic extract into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Use a suitable capillary column (e.g., DB-23) for separation of the SCFAs.

-

Run a temperature program to elute the SCFAs.

-

-

Quantification:

-

Identify and quantify the SCFA peaks by comparing their retention times and peak areas to those of known standards.

-

Construct a standard curve for each SCFA to determine their concentrations in the samples.

-

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in the ileum.

Caption: Overall mechanism of this compound's anti-inflammatory action in the ileum.

References

- 1. GLP-1 receptor agonists alleviate colonic inflammation by modulating intestinal microbiota and the function of group 3 innate lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Hematoxylin and eosin (H&E) staining [bio-protocol.org]

- 5. Frontiers | Endoplasmic Reticulum Stress and Intestinal Inflammation: A Perilous Union [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The IRE1α/XBP1 pathway sustains cytokine responses of group 3 innate lymphoid cells in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]

- 9. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-diabetic treatment leads to changes in gut microbiome [imrpress.com]

- 12. scispace.com [scispace.com]

- 13. Comparisons of Effects on Intestinal Short-Chain Fatty Acid Concentration after Exposure of Two Glycosidase Inhibitors in Mice [jstage.jst.go.jp]

- 14. GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | GLP-1 receptor agonist as a modulator of innate immunity [frontiersin.org]

- 16. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Alpha-Glucosidase Inhibitor this compound Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCI - The IRE1α/XBP1 pathway sustains cytokine responses of group 3 innate lymphoid cells in inflammatory bowel disease [jci.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. A little ER stress isn’t bad: the IRE1α/XBP1 pathway shapes ILC3 functions during intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Haematoxylin Eosin (H&E) staining [protocols.io]

- 28. Hematoxylin and Eosin Staining to Assess Colon Damage in DSS-Induced Colitis [jove.com]

- 29. Western blotting of tight junction proteins [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. Gut microbiota, tight junction protein expression, intestinal resistance, bacterial translocation and mortality following cholestasis depend on the genetic background of the host - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for RP-HPLC Quantification of Voglibose

These application notes provide a comprehensive guide for the development and validation of a simple, precise, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Voglibose in bulk and pharmaceutical dosage forms. The protocols outlined are based on established and validated methodologies, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It functions by delaying the absorption of glucose in the gastrointestinal tract, thereby reducing post-prandial blood glucose levels.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document details a robust RP-HPLC method suitable for routine quality control analysis. Since this compound lacks a significant UV chromophore, some methods employ derivatization.[2][3][4] However, for simplicity and broader applicability, this protocol will focus on direct UV detection, which has also been successfully validated.[5][6]

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Conditions |

| HPLC System | Isocratic HPLC with UV-Vis Detector[5] |

| Column | C18 column (250 mm x 4.6 mm, 5 µm)[1][5][7] |

| Mobile Phase | Acetonitrile and Water (in varying ratios, e.g., 70:30 v/v or 50:50 v/v)[1][7] or Methanol and 0.1% Ortho-phosphoric acid (75:25 v/v)[6] |

| Flow Rate | 1.0 mL/min[5][7][8] |

| Detection Wavelength | 215 nm[5][6] or 272 nm[8][9] |

| Injection Volume | 20 µL[5] |

| Column Temperature | Ambient[6][9] |

Preparation of Solutions

Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the organic solvent (Acetonitrile or Methanol) and water (or buffer) in the specified ratio. Degas the mobile phase by sonication for at least 15-20 minutes and filter through a 0.45 µm membrane filter before use.[5][8]

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a few mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution. Make up the volume to 100 mL with the mobile phase.[5]

Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10-70 µg/mL).[8][9]

Sample Solution (from Tablets): Weigh and finely powder 20 this compound tablets.[5] Transfer a quantity of the powder equivalent to a specific amount of this compound (e.g., 0.3 mg) into a 10 mL volumetric flask.[8] Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[5] Make up the volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter before injection.[8]

Experimental Workflow

The overall workflow for the quantification of this compound using the developed RP-HPLC method is illustrated below.

Method Validation Protocols

The developed RP-HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9]

System Suitability

Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting six replicates of a standard solution. The acceptance criteria for system suitability parameters are provided in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

| % RSD of Retention Times | ≤ 1.0% |

Linearity

To establish the linearity of the method, a series of at least five concentrations of this compound working standard solutions are prepared and injected.[7] The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Protocol:

-

Prepare a series of working standard solutions of this compound in the range of 10-60 µg/mL from the stock solution.[7]

-

Inject each concentration in triplicate into the HPLC system.

-

Record the peak area for each injection.

-

Plot a calibration curve of mean peak area versus concentration.

-

Calculate the correlation coefficient (R²), slope, and y-intercept of the regression line.

Accuracy (Recovery)

The accuracy of the method is determined by performing recovery studies. This is done by spiking a known amount of this compound standard into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).

Protocol:

-

Prepare a sample solution as described in section 2.2.

-

Spike the sample solution with the this compound standard at 80%, 100%, and 120% of the target concentration.

-

Inject each spiked sample in triplicate.

-

Calculate the percentage recovery for each level.

Precision

The precision of the analytical method is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol for Repeatability:

-

Prepare six separate sample solutions of the same concentration.

-

Inject each sample and record the peak area.

-

Calculate the percentage relative standard deviation (%RSD) of the results.

Protocol for Intermediate Precision:

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

-

Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.

-

Calculate the slope of the calibration curve from the linearity study.

-

LOD = 3.3 × (standard deviation of the response / slope)

-

LOQ = 10 × (standard deviation of the response / slope)

Robustness

The robustness of the method is evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results.

Protocol:

-

Vary parameters such as the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and detection wavelength (e.g., ±2 nm).

-

Analyze a standard solution under each of the modified conditions.

-

Evaluate the system suitability parameters and the assay results for each condition.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the hierarchical and logical relationship between the different parameters of method validation.

Results and Discussion